2-(2-Ethoxyethyl)oxirane
Overview
Description
2-(2-Ethoxyethyl)oxirane is a chemical compound with the CAS Number: 99115-90-9 . It has a molecular weight of 116.16 and is typically stored at a temperature of 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12O2/c1-2-7-4-3-6-5-8-6/h6H,2-5H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The country of origin is UA and it is shipped at normal temperature .Mechanism of Action
Action Environment
The action, efficacy, and stability of 2-(2-Ethoxyethyl)oxirane could be influenced by various environmental factors . For instance, the presence of nucleophiles in the environment could lead to premature reactions, potentially reducing the availability of the compound for interaction with its intended targets. Additionally, factors such as pH and temperature could influence the compound’s reactivity and stability.
Safety and Hazards
The safety information for 2-(2-Ethoxyethyl)oxirane includes several hazard statements such as H226, H315, H317, H319, H331, H335, H361, H412 . These statements indicate that the compound is flammable and can cause various health hazards including skin irritation, serious eye irritation, and respiratory irritation .
Biochemical Analysis
Biochemical Properties
They can undergo ring-opening polymerization, a process that is crucial in the formation of various synthetic polymers .
Cellular Effects
It is known that oxiranes can exhibit thermoresponsive properties, which means they can change their physical state in response to temperature
Molecular Mechanism
It is known that oxiranes can undergo ring-opening polymerization, a process that involves the breaking of the three-membered ring of the oxirane . This process can be catalyzed by various substances, including potassium hydride .
Temporal Effects in Laboratory Settings
It is known that oxiranes can exhibit thermoresponsive properties . This suggests that the effects of 2-(2-Ethoxyethyl)oxirane could potentially change over time in response to temperature changes.
Metabolic Pathways
It is known that oxiranes can undergo ring-opening polymerization, a process that is crucial in the formation of various synthetic polymers . This suggests that this compound could potentially be involved in similar metabolic pathways.
Properties
IUPAC Name |
2-(2-ethoxyethyl)oxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-7-4-3-6-5-8-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHDNKAJUJZWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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